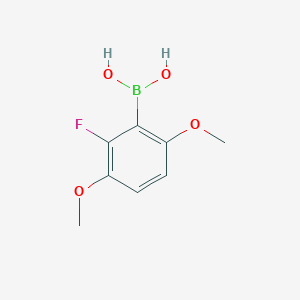

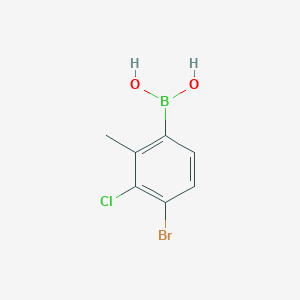

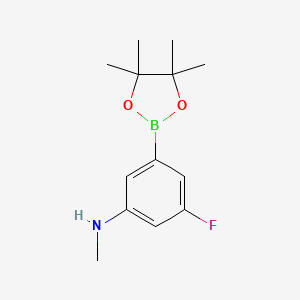

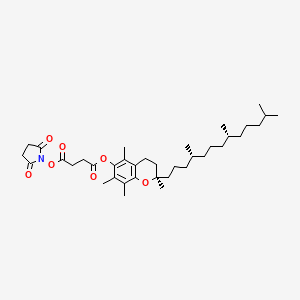

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción general

Descripción

This compound is a boric acid ester intermediate with benzene rings . It is often used in the synthesis of drugs, and in the research of drug application, it is often used as enzyme inhibitors or specific ligand drugs .

Synthesis Analysis

The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis

In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H15BFNO2 and its molecular weight is 223.05 .Aplicaciones Científicas De Investigación

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis and as a reagent in drug discovery. It has also been used in the synthesis of biologically active molecules and as a ligand in the study of metal-ion binding proteins. Additionally, this compound has been used to study the structure and function of proteins, nucleic acids, and other biomolecules.

Mecanismo De Acción

Target of Action

The primary targets of 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are enzymes . These enzymes are produced by boric acid compounds, which are very important organic and chemical products .

Mode of Action

The compound interacts with its targets, the enzymes, by inducing highly reactive oxygen species . This interaction leads to changes in the enzymes, causing apoptosis of certain cancer cells .

Biochemical Pathways

The affected pathways involve the production of reactive oxygen species, which lead to apoptosis and necrosis of cancer cells . The downstream effects include the treatment of certain types of cancer, such as colon cancer .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of oxidative stress, leading to apoptosis and necrosis of cancer cells . This results in the effective treatment of certain types of cancer .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and handle, and it has a low toxicity profile. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are also some limitations to its use. For example, it has a relatively low solubility in water, and it is not suitable for use in high-temperature reactions.

Direcciones Futuras

There are a number of potential future directions for the use of 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For example, it could be used in the development of new drug discovery strategies and in the design of novel therapeutic agents. Additionally, it could be used to study the structure and function of proteins and other biomolecules. Furthermore, it could be used in the development of new organic synthesis methods and in the synthesis of biologically active molecules. Finally, it could be used to study the effects of fluorination on the properties of organic molecules.

Métodos De Síntesis

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be synthesized through a simple two-step procedure. The first step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with aniline in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the addition of a fluorinating agent, such as N-fluorobenzenesulfonimide, to the reaction mixture. This yields the desired product in good yields.

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBUWGDJGBIJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136770 | |

| Record name | Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-12-5 | |

| Record name | Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

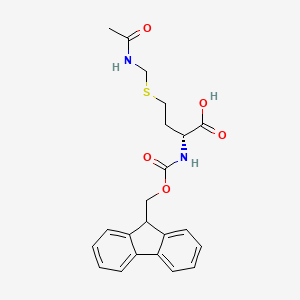

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)